molecular formula C8H7N B048306 2,2-Dideuterio-2-phenylacetonitrile CAS No. 935-66-0

2,2-Dideuterio-2-phenylacetonitrile

Cat. No.: B048306
CAS No.: 935-66-0
M. Wt: 119.16 g/mol
InChI Key: SUSQOBVLVYHIEX-NCYHJHSESA-N
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Description

2,2-Dideuterio-2-phenylacetonitrile: is a deuterated derivative of phenylacetonitrile. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C8H5D2N, and it has a molecular weight of 119.16 g/mol . The presence of deuterium atoms provides unique properties that make this compound valuable in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 2,2-Dideuterio-2-phenylacetonitrile (also known as Phenylacetonitrile or PAN) is the olfactory system of predators . It acts as an olfactory aposematic signal, warning predators of the presence of a potentially harmful substance .

Mode of Action

PAN interacts with the olfactory receptors of predators, signaling the presence of a toxic substance . This interaction triggers an aversion response in the predator, deterring them from attacking the organism producing the PAN .

Biochemical Pathways

PAN is biosynthesized from phenylalanine, catalyzed by the enzyme CYP305M2 . When a predator attacks, PAN is converted into hydrogen cyanide (HCN), a highly toxic compound . This conversion is part of the organism’s defense mechanism .

Pharmacokinetics

It is known that the compound has a molecular weight of 11916 g/mol and a density of 1.032 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The conversion of PAN to HCN results in food poisoning in predators . This toxic effect serves as a deterrent, protecting the organism producing the PAN from predation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PAN. For instance, the compound’s boiling point is 233-234ºC , suggesting that it may be volatile at high temperatures. Its flash point is 102ºC , indicating that it may be flammable under certain conditions. These properties should be taken into account when considering the compound’s behavior in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dideuterio-2-phenylacetonitrile can be synthesized through the deuteration of phenylacetonitrile. One common method involves the reaction of phenylacetonitrile with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dideuterio-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dideuterio-2-phenylacetonitrile is primarily used as a labeled reagent to study the mechanisms of reactions involving phenylacetonitrile. Its unique properties due to deuterium substitution make it valuable in various fields, including:

Comparison with Similar Compounds

    Phenylacetonitrile: The non-deuterated analog of 2,2-Dideuterio-2-phenylacetonitrile.

    2,2-Dideuterio-2-phenylpropionitrile: A similar compound with an additional methyl group.

    2,2-Dideuterio-2-phenylbutyronitrile: A similar compound with an additional ethyl group.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct properties such as altered reaction rates and pathways. This makes it particularly valuable in mechanistic studies and isotope effect investigations.

Properties

IUPAC Name

2,2-dideuterio-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480783
Record name Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-66-0
Record name Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 935-66-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
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17 g
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9.1 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
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0.005 mol
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0.01 mol
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compound I
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0.0005 mol
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Synthesis routes and methods III

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
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40 g
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32.7 mL
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530 mL
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23.5 g
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Yield
99%

Synthesis routes and methods IV

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Synthesis routes and methods V

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